BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Profile: 3,3-Dimethylpent-4-ynoic Acid
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Compound of Interest

Compound Name: 3,3-Dimethylpent-4-ynoic acid
CAS No.: 67099-40-5
Cat. No.: B8620834

Get Quote

\ J

CAS Number: 67099-40-5 Chemical Formula: C

H
O

Molecular Weight: 126.15 g/mol [1][2]

Executive Summary

3,3-Dimethylpent-4-ynoic acid serves as a critical "conformational lock” in drug discovery.[1]
By introducing a gem-dimethyl group at the

-position relative to the carboxylic acid, this molecule restricts the rotational freedom of the
carbon chain.[1] This steric constraint forces the reactive termini (the carboxylic acid and the
alkyne) into closer proximity, significantly enhancing the rate and yield of intramolecular
cyclization reactions—a phenomenon known as the Thorpe-Ingold effect.[1] It is widely utilized
in the synthesis of lactones, pyrrolidines, and complex heterocyclic scaffolds found in bioactive
natural products and pharmaceutical candidates.[1]

Chemical Identity & Properties
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Property Data
IUPAC Name 3,3-dimethylpent-4-ynoic acid
SMILES CC(C)(CC(=0)O)C#C

Colorless to pale yellow oil (crystallizes upon

Appearance ]
standing at low temp)
N ) ~112-115 °C (at 12 Torr) [Predicted based on
Boiling Point
alkene analog]
. Soluble in DCM, THF, Ethanol, Ethyl Acetate;
Solubility ) )
Sparingly soluble in water
- Stable under standard conditions; store at 2—
Stability o
8°C to prevent polymerization
Acidity (pKa) ~4.6 (Carboxylic acid)

Synthesis Protocol: The "Alkene-to-Alkyne" Route

While 3,3-dimethylpent-4-ynoic acid is not a high-volume commodity chemical, it is reliably
synthesized from the commercially available precursor 3,3-dimethylpent-4-enoic acid (CAS
7796-73-8).[1] The synthesis exploits a standard halogenation-dehydrohalogenation sequence.

[1]

Mechanistic Pathway[1][4]

e Precursor Sourcing: The starting alkene is derived from the Claisen rearrangement of 3-
methylbut-2-en-1-ol (prenol) with triethyl orthoacetate.[1]

e Bromination: Electrophilic addition of bromine across the terminal double bond yields the
vicinal dibromide.[1]

» Double Elimination: Treatment with a strong base effects a double dehydrobromination.[1]
The gem-dimethyl group at C3 prevents unwanted isomerization (no

-hydrogens available at C3), ensuring the formation of the terminal alkyne.[1]
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Step-by-Step Experimental Workflow

Reagents:

3,3-Dimethylpent-4-enoic acid (1.0 equiv)[1][3]

Bromine (Br

) (1.05 equiv)[1]

Potassium tert-butoxide (KOtBu) (3.5 equiv) or NaNH

[1]

Solvents: Dichloromethane (DCM), THF, DMSO[1]
Protocol:
e Protection (Optional but Recommended): Convert the acid to its methyl ester using MeOH/H

SO

to prevent interference during the basic elimination step.[1] Note: If using the free acid, extra
equivalents of base are required to deprotonate the carboxylate.[1]

e Bromination:
o Dissolve the alkene in DCM at 0°C.
o Add Br

dropwise until a faint red color persists (indicating excess).[1]
o Stir for 30 minutes. Quench with saturated Na
S

O

to remove excess bromine.[1]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://pubchem.ncbi.nlm.nih.gov/compound/10630499
https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://www.guidechem.com/encyclopedia/jatrophone-dic151194.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8620834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Isolate the vic-dibromide intermediate via extraction and concentration.[1]

o Dehydrobromination (Alkyne Formation):

[e]

Dissolve the crude dibromide in dry THF/DMSO (4:1 ratio).[1]

o

Cool to 0°C and slowly add KOtBu (or NaNH

in liquid ammonia for industrial scale).[1]

[¢]

Allow the reaction to warm to room temperature and stir for 4—6 hours.

o

Mechanism: The base performs two E2 eliminations. First, to the vinyl bromide, and
second, to the alkyne.[1]

e Workup & Hydrolysis:

o Quench with water.[1] If the ester was used, perform a standard saponification
(LIOH/THF/H

O) to return the free acid.[1]

o Acidify to pH 2 with HCI and extract with Ethyl Acetate.[1]

o Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]

Synthesis Logic Diagram

Johnson-Claisen
Prenol

(3-methylbut-2-en-1-0l) | Rearrangement Br2, DCM KOtBu or NaNH2
INTERMEDIATE A f 5 i 5 TARGET
Joh -Clai 3,3-Dimethylpent-4-enoic acid (Brormnatlon) > IN.T.ERMED‘ATE 2 (Double Ehrmnatlon)= 3,3-Dimethylpent-4-ynoic acid
ohnson-Llaisen Vicinal Dibromide
(CAS 7796-73-8) (CAS 67099-40-5)
Rearrangement

Triethyl Orthoacetate

Figure 1: Synthesis of 3,3-dimethylpent-4-ynoic acid from prenol via Claisen rearrangement and elimination.

Click to download full resolution via product page
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Applications in Drug Discovery & Catalysis[1]
The Thorpe-Ingold Effect in Cyclization

The 3,3-dimethyl substitution is not merely structural; it is functional.[1] In cyclization reactions,
the bulky methyl groups compress the internal bond angle (C2-C3-C4), pushing the terminal
alkyne (C5) and the carboxylic acid (C1) closer together.[1] This makes the molecule an ideal
substrate for testing and synthesizing:

e -Lactones: Via transition-metal catalyzed cyclization (Au, Ag, or Pd).[1]

o |odolactonization: Reaction with |

yields iodolactones, which are versatile electrophiles for further functionalization.[1]

Click Chemistry Handle

The terminal alkyne is a pristine handle for Cu(l)-catalyzed Azide-Alkyne Cycloaddition
(CuAAC).[1] This allows the 3,3-dimethylpentanoic acid moiety to be “clicked" onto:

» Peptide backbones (as a non-natural amino acid precursor).[1]

e Drug pharmacophores (to modulate solubility or metabolic stability).[1]

Cobalt-Mediated [2+2+2] Cycloaddition

Research indicates this compound serves as a precursor for steroid synthesis.[1] The alkyne
moiety participates in Co-mediated cyclotrimerizations to form complex polycyclic systems in a
single step.[1]

Reactivity & Application Diagram
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3,3-Dimethylpent-4-ynoic acid

5-exo-dig cyclization /+ R-N3 + 12 /NaHCO3

Exo-Enol Lactones Triazole Conjugates Polycyclic Scaffolds lodolactones
(Au/Ag Catalysis) (CuAAC Click Chem) (Co-mediated [2+2+2]) (Electrophilic Cyclization)

Figure 2: Divergent reactivity profile driven by the alkyne handle and gem-dimethyl effect.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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